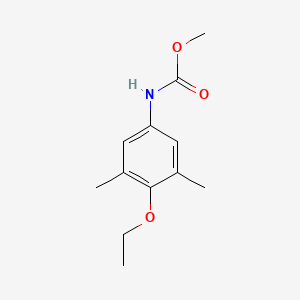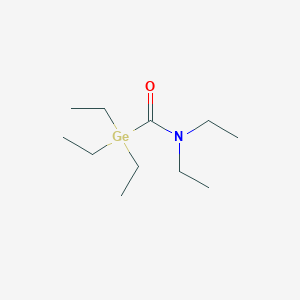
N,N,1,1,1-Pentaethylgermanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,1,1,1-Pentaethylgermanecarboxamide is a chemical compound that belongs to the class of organogermanium compounds These compounds are characterized by the presence of germanium atoms bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1,1,1-Pentaethylgermanecarboxamide typically involves the reaction of germanium tetrachloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme can be represented as follows:
GeCl4+R2NH→this compound+HCl
where R represents the ethyl group. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at a low level to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N,1,1,1-Pentaethylgermanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethyl groups in the compound can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other oxidized germanium compounds.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Scientific Research Applications
N,N,1,1,1-Pentaethylgermanecarboxamide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity and as a component in drug development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of N,N,1,1,1-Pentaethylgermanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N,1,1,1-Pentaethylsilane: Similar structure but with silicon instead of germanium.
N,N,1,1,1-Pentaethylstannane: Similar structure but with tin instead of germanium.
N,N,1,1,1-Pentaethylplumbane: Similar structure but with lead instead of germanium.
Uniqueness
N,N,1,1,1-Pentaethylgermanecarboxamide is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds are known for their semi-conducting properties and potential biological activity, making this compound a compound of interest in various research fields.
Properties
CAS No. |
82816-46-4 |
|---|---|
Molecular Formula |
C11H25GeNO |
Molecular Weight |
259.95 g/mol |
IUPAC Name |
N,N-diethyl-1-triethylgermylformamide |
InChI |
InChI=1S/C11H25GeNO/c1-6-12(7-2,8-3)11(14)13(9-4)10-5/h6-10H2,1-5H3 |
InChI Key |
JTMSNUOVUIMGMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)[Ge](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
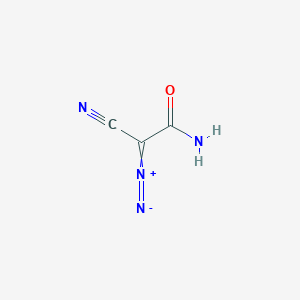
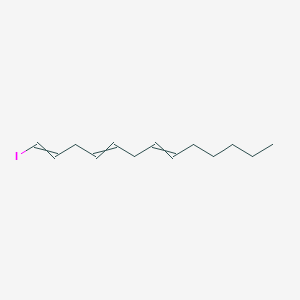
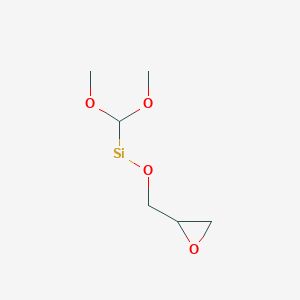
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)
![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
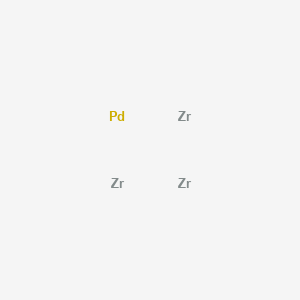
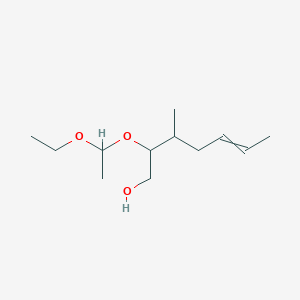
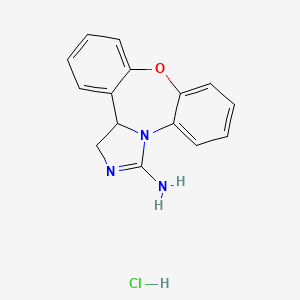
![1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-](/img/structure/B14422348.png)
![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)
